molecular formula C4H4Na2O5 B3421789 Sodium malate CAS No. 22798-10-3

Sodium malate

Cat. No.: B3421789
CAS No.: 22798-10-3
M. Wt: 178.05 g/mol
InChI Key: WPUMTJGUQUYPIV-UHFFFAOYSA-L
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Description

Sodium malate is a compound with the chemical formula Na₂(C₄H₄O₅). It is the sodium salt of malic acid, a naturally occurring substance found in many fruits. This compound is commonly used as a food additive, where it serves as an acidity regulator and flavoring agent. It is known for its ability to enhance the taste of food products and is often used in beverages, confectioneries, and processed foods .

Scientific Research Applications

Sodium malate has a wide range of applications in scientific research:

    Chemistry: It is used as a buffering agent in various chemical reactions and processes.

    Biology: this compound plays a crucial role in the citric acid cycle, which is essential for cellular respiration and energy production.

    Medicine: It is used in formulations to enhance the bioavailability of certain drugs and as an excipient in pharmaceutical preparations.

    Industry: this compound is used in the food industry as an acidity regulator and flavor enhancer. .

Safety and Hazards

Sodium malate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended when handling this compound .

Future Directions

The global Sodium malate market is projected to record a CAGR of 4.0% and reach US$ 898.6 million by 2033 . The increase in this compound uses, particularly monothis compound, as food additives in a variety of food products such as bakery and confectionery, flavored soft drinks, and meat products are propelling the market growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium malate is typically synthesized by neutralizing malic acid with sodium hydroxide. The reaction can be represented as follows:

C₄H₆O₅ (malic acid) + 2 NaOH → Na₂C₄H₄O₅ (sodium malate) + 2 H₂O\text{C₄H₆O₅ (malic acid) + 2 NaOH → Na₂C₄H₄O₅ (this compound) + 2 H₂O} C₄H₆O₅ (malic acid) + 2 NaOH → Na₂C₄H₄O₅ (sodium malate) + 2 H₂O

This reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain this compound in its solid form .

Industrial Production Methods: In industrial settings, this compound is produced by reacting malic acid with sodium carbonate or sodium bicarbonate. The process involves dissolving malic acid in water and gradually adding sodium carbonate or sodium bicarbonate until the pH reaches a neutral level. The solution is then concentrated and crystallized to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium malate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Sodium malate exerts its effects primarily through its role in the citric acid cycle. It acts as an intermediate that facilitates the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, releasing energy in the form of adenosine triphosphate (ATP). The compound interacts with various enzymes and coenzymes, including malate dehydrogenase, which catalyzes the conversion of malate to oxaloacetate .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high solubility in water and its effectiveness as a flavor enhancer and acidity regulator. Its role in the citric acid cycle also makes it a valuable compound in biological and medical research .

Properties

IUPAC Name

disodium;2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUMTJGUQUYPIV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6915-15-7 (Parent)
Record name Sodium malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046831
Record name Disodium 2-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder or lumps
Record name SODIUM MALATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Freely soluble in water
Record name SODIUM MALATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

676-46-0, 22798-10-3
Record name Sodium malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 2-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name disodium malate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFF9N315F
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The strain JM1 was precultivated as described in Example 1. 20ml of water having a moderate level of pollution was obtained from a reservoir in Atsugi city, Kanagawa prefecture, Japan. Then 2ml of 10×M9 culture medium and minerals were added into the 20ml of polluted water to provide six samples of polluted water. Each sample was treated with sodium citrate to give a final concentration of sodium citrate of 2%, and sodium malate was added to give a final concentration of sodium malate respectively 0, 0.1, 0.2, 0.5, 1 and 2%. Then each sample of the polluted water with the source of conjugated carbon present was inoculated with 60 μl (1/100 volume) of precultivated strain JM1. Each polluted water sample was closed by a butyl rubber stopper and an aluminium stopper. Air including TCE was introduced into the samples to give a final TCE concentration of 10 ppm. Then the culture medium was grown at 30° C. with vibration. The TCE degradation power of the culture was measured continuously. The quantity of residual TCE was measured by the headspace method using gas chromatography (FID detector). To provide a reference sample the quantity of TCE was measured in the same way for a system in which the strain JM1 had not been added. The results for the reference sample and for the samples according to the invention are shown in FIG. 24.
[Compound]
Name
10
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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